molecular formula C11H12O2 B8723664 2-Ethyl-6-methoxybenzofuran CAS No. 52814-93-4

2-Ethyl-6-methoxybenzofuran

Cat. No. B8723664
M. Wt: 176.21 g/mol
InChI Key: DSLWVYYNXWAYRS-UHFFFAOYSA-N
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Patent
US07521570B2

Procedure details

Hydrazine (4.11 g, 69.4 mmol, up to 55%, Aldrich) was added to diethylene glycol solution of 2-acetyl-6-methoxybenzofuran (3.30 g, 17.3 mmol) . The mixture was heated to a temperature of 190° C. and stirred for 10 min. After cooled down to room temperature, potassium hydroxide (2.92 g, 52.1 mmol) was added, stirred in a range of 120° C. to 130° C. for 6 hours. Following this, the reaction solution was poured into water, extracted by dichloromethane, dried over MgSO4, and was concentrated under reduced pressure. Oil residue was purified by HPLC (silica gel, CHCl3) and target product (2.98 g, 16.9 mmol, 97%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
NN.C(O)COCCO.[C:10]([C:13]1[O:14][C:15]2[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:16]=2[CH:17]=1)(=O)[CH3:11].[OH-].[K+]>O>[CH2:10]([C:13]1[O:14][C:15]2[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:16]=2[CH:17]=1)[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC(=C2)OC
Step Two
Name
Quantity
2.92 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to room temperature
STIRRING
Type
STIRRING
Details
stirred in a range of 120° C. to 130° C. for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted by dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Oil residue was purified by HPLC (silica gel, CHCl3)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C=1OC2=C(C1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.9 mmol
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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